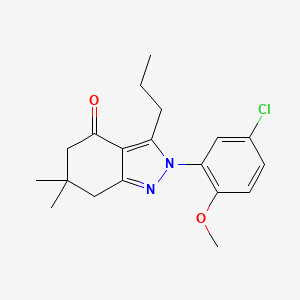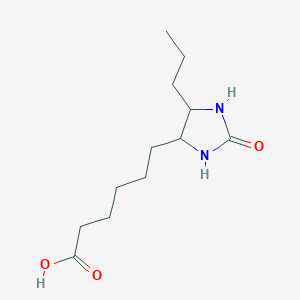![molecular formula C20H31N5O3 B5612957 {(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5612957.png)
{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrazolo[1,5-a]pyrimidin derivatives often involves multi-component condensation reactions, highlighting a common approach in the synthesis of complex heterocyclic compounds. For instance, (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones have been synthesized through a three-component condensation involving aromatic aldehydes and 5-aminotetrazole monohydrate under solvent-free conditions, demonstrating the versatility and efficiency of such methods in heterocyclic chemistry (Gein et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidin derivatives and similar compounds is often elucidated using X-ray diffraction and spectroscopic methods, providing detailed insights into their geometric and electronic configurations. Studies employing Hartree-Fock (HF) and Density Functional Theory (DFT) methods offer comprehensive views on bond lengths, angles, and molecular electrostatic potential maps, facilitating a deeper understanding of the molecular basis for their properties and reactivity (Gumus et al., 2018).
Chemical Reactions and Properties
The reactivity of pyrazolo[1,5-a]pyrimidin derivatives can be explored through various chemical reactions, including cyclization, methylation, and formylation, demonstrating their potential as intermediates in the synthesis of more complex molecules. Such compounds have shown the ability to undergo selective reaction sequences, leading to novel heterocyclic systems with potential applications across various fields (Sweidan et al., 2020).
Propiedades
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-13-8-14(2)25-19(21-13)18(15(3)22-25)20(27)24-10-16(17(11-24)12-26)9-23(4)6-7-28-5/h8,16-17,26H,6-7,9-12H2,1-5H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDHSEGHLKORHZ-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)N3CC(C(C3)CO)CN(C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)N3C[C@H]([C@H](C3)CO)CN(C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5612875.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5612886.png)
![N-[2,2,2-trichloro-1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5612894.png)
![5-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5612907.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5612913.png)



![methyl {2-[4-(4-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5612939.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612942.png)
![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)benzamide](/img/structure/B5612952.png)

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5612981.png)
